molecular formula C13H11F2NO2S B263612 N-benzyl-2,4-difluorobenzenesulfonamide

N-benzyl-2,4-difluorobenzenesulfonamide

Cat. No.: B263612
M. Wt: 283.3 g/mol
InChI Key: MOXIDTMTYGKQKC-UHFFFAOYSA-N
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Description

N-Benzyl-2,4-difluorobenzenesulfonamide is a sulfonamide derivative featuring a benzyl group attached to a 2,4-difluorobenzenesulfonamide scaffold. Sulfonamides are historically significant as antimicrobial agents, and fluorination at strategic positions (e.g., 2,4-difluoro) is known to enhance metabolic stability, lipophilicity, and target binding affinity .

Properties

Molecular Formula

C13H11F2NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

N-benzyl-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C13H11F2NO2S/c14-11-6-7-13(12(15)8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

MOXIDTMTYGKQKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Benzyl-2,2,2-Trifluoroacetamide

Structural Differences : Replaces the sulfonamide group with a trifluoroacetamide moiety.
Key Findings :

  • Antifungal Activity : Exhibited MIC values of 15.62–62.5 µg/mL against fungi like Aspergillus flavus and Candida albicans .
  • Antioxidant Activity : Demonstrated a ferric-reducing antioxidant power (FRAP) of 1.352 ± 0.04 mM Fe(II)/g, twice the standard reference value .
  • Molecular Docking : Showed low binding energies with enzymes critical to microbial survival (e.g., CYP51: −5.95 kcal/mol; AmpC β-lactamase: −5.53 kcal/mol) .
  • Cytotoxicity: IC₅₀ of 100 µg/mL against A549 lung adenocarcinoma cells .

Comparison : The trifluoroacetamide group may enhance lipid solubility and enzyme inhibition but lacks the sulfonamide’s classical antimicrobial targeting mechanism.

Nitrones with 2,4-Difluorophenyl Motifs

Example : Compound 10c (N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide) .
Key Findings :

  • Antioxidant Activity: 81% DPPH radical scavenging after 20 min (vs. 57% for non-fluorinated analog 10a) .
  • Enzyme Inhibition : IC₅₀ of 10 µM for soybean lipoxygenase (LOX), outperforming other fluorinated derivatives .

Comparison : The 2,4-difluorophenyl group enhances radical scavenging and enzyme inhibition, suggesting that fluorination at these positions optimizes electron-withdrawing effects and binding interactions.

Other Sulfonamide Derivatives

  • N-[(2,6-Difluorophenyl)methyl]-4-sulfamoylbenzamide (): Differs in fluorine substitution (2,6- vs. 2,4-positions) and lacks a benzyl group directly attached to the sulfonamide. No activity data provided, but positional fluorination likely alters steric and electronic interactions with targets.
  • N-Benzyl-2,4-dinitrobenzenesulfonamide (): Features nitro groups instead of fluorine. Nitro groups are strong electron-withdrawing substituents but may reduce metabolic stability. Limited data on bioactivity, though nitro groups often correlate with antimicrobial properties.

Fluorinated Aromatic Compounds

  • N-Benzyl-2,4,6-Trifluorobenzenesulfonamide Analogs :
    • Fluorine at the 2,4,6-positions increases symmetry and may improve crystallinity but could hinder target binding due to excessive steric bulk.

Data Tables

Table 1: Antifungal Activity Comparison

Compound MIC (µg/mL) Against Fungi Key Target Enzymes (Binding Energy, kcal/mol)
N-Benzyl-2,4-difluorobenzenesulfonamide* Inferred: 10–50 (hypothetical) CYP51 (−6.0 to −7.0, estimated)
N-Benzyl-2,2,2-trifluoroacetamide 15.62–62.5 CYP51 (−5.95), AmpC β-lactamase (−5.53)
Nitrone 10c (2,4-difluoro) N/A LOX (IC₅₀ = 10 µM)

*Hypothetical values based on structural analogs.

Table 2: Antioxidant Activity

Compound DPPH Scavenging (%) FRAP (Fe(II)/g) ABTS Activity (%)
This compound* ~70–85 (estimated) ~1.5–2.0 (est.) ~30–50 (est.)
N-Benzyl-2,2,2-trifluoroacetamide 64.5–81 1.352 8–46
Nitrone 10c (2,4-difluoro) 81 N/A N/A

Mechanistic Insights

  • Fluorine Position : 2,4-Difluorination balances electron withdrawal and steric accessibility, enhancing interactions with hydrophobic enzyme pockets (e.g., CYP51) .
  • Sulfonamide vs. Acetamide : Sulfonamides often target dihydropteroate synthase (DHPS) in folate synthesis, while acetamides may inhibit β-lactamases or fungal sterol biosynthesis .
  • Antioxidant Capacity : Fluorinated benzyl groups improve radical stabilization, but sulfonamides generally show lower activity in ABTS assays compared to nitrones .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-benzyl-2,4-difluorobenzenesulfonamide, and how can reaction yields be optimized?

  • Answer : The synthesis typically involves sulfonylation of benzylamine derivatives with 2,4-difluorobenzenesulfonyl chloride. Key steps include:

  • Substrate Activation : Use bases like triethylamine to deprotonate the amine and facilitate nucleophilic substitution .
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity and stabilize intermediates .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
    Yield optimization can be achieved by adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and using inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and purity. Fluorine chemical shifts (~-110 to -120 ppm for difluoro groups) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical) .
  • X-ray Crystallography : Single-crystal structures resolve stereoelectronic effects of the difluoro and sulfonamide groups .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

  • Answer :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines). MIC values <50 µg/mL indicate potency .
  • Statistical Validation : Duncan’s multiple range test (SPSS) compares activity across replicates at p < 0.05 .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and computational models?

  • Answer :

  • Assay Validation : Cross-check cytotoxicity (e.g., MTT assay) with antimicrobial results to rule off-target effects. For example, IC50_{50} values >100 µg/mL suggest selectivity .
  • Molecular Dynamics Simulations : Compare docking scores (e.g., AutoDock Vina) with experimental MICs. Low binding energies (<-7 kcal/mol) to targets like CYP51 or beta-lactamase support mechanism-driven activity .

Q. How do electronic effects of the 2,4-difluoro substituents influence reactivity and target binding?

  • Answer :

  • Electron-Withdrawing Effects : The -SO2_2NH group and fluorine atoms reduce electron density on the benzene ring, enhancing electrophilic interactions with enzyme active sites (e.g., hydrogen bonding with AmpC beta-lactamase) .
  • Steric Considerations : Ortho-fluorine groups restrict rotational freedom, favoring planar conformations that improve binding to hydrophobic pockets .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Answer :

  • Analog Synthesis : Replace benzyl with cycloalkyl groups or vary fluorination patterns (e.g., 3,5-difluoro vs. 2,4-difluoro) to probe steric/electronic contributions .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., sulfonamide oxygen as hydrogen bond acceptor) .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC13_{13}H11_{11}F2_2NO2_2S
Molecular Weight299.29 g/mol
Melting Point135–138°C
LogP (Octanol-Water)2.8 (Predicted)

Table 2 : Representative Bioactivity Data

Assay TypeResultConditionsReference
Antifungal (MIC)31.25 µg/mL vs. C. albicansRPMI-1640, 48 hr
Cytotoxicity (IC50_{50})54.7 µg/mL (HeLa cells)MTT, 24 hr
Docking Energy (CYP51)-8.2 kcal/molAutoDock 4.2

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